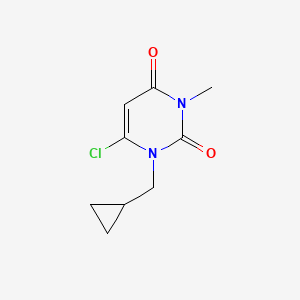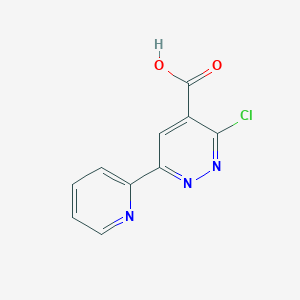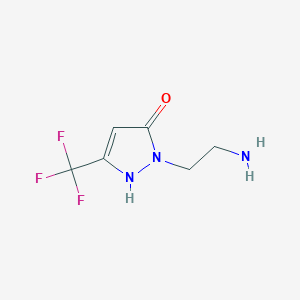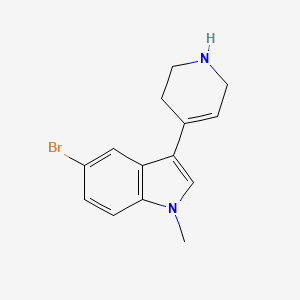
1-(3-Methyl-1H-pyrazol-4-yl)-ethanol
Descripción general
Descripción
“1-(3-Methyl-1H-pyrazol-4-yl)-ethanone” is a compound with the CAS Number: 105224-04-2. It has a molecular weight of 124.14 and its molecular formula is C6H8N2O . It is a light yellow solid .
Molecular Structure Analysis
The InChI code for “1-(3-Methyl-1H-pyrazol-4-yl)-ethanone” is 1S/C6H8N2O/c1-4-6(5(2)9)3-7-8-4/h3H,1-2H3,(H,7,8) .
Physical And Chemical Properties Analysis
“1-(3-Methyl-1H-pyrazol-4-yl)-ethanone” is a light yellow solid .
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
Researchers have developed methods for synthesizing a range of novel compounds using 1-(3-Methyl-1H-pyrazol-4-yl)-ethanol and similar structures as precursors or intermediates. These include the synthesis of diverse pyrazolyl-thiazoles and triazolyl-thiazoles with potential applications in medicinal chemistry due to their structural novelty and potential biological activities (Kariuki et al., 2022).
Biological Activity and Drug Design
Compounds structurally related to 1-(3-Methyl-1H-pyrazol-4-yl)-ethanol have been characterized for their potential biological activities. For instance, the synthesis of 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its interaction with biological targets offer insights into drug design, particularly through docking studies which highlight their potential inhibitory actions (Nayak & Poojary, 2019).
Novel Synthesis Routes
The utilization of 1-(3-Methyl-1H-pyrazol-4-yl)-ethanol analogs in synthesis offers new routes to pyrazole derivatives. McFadden and Huppatz (1991) explored the synthesis of (Pyrazol-4-yl)alkanones and Alkylpyrazole-4-Carbonitriles, demonstrating the versatility of these compounds in organic synthesis and their potential as precursors for compounds with interesting biological properties (McFadden & Huppatz, 1991).
Material Science and Catalysis
In material science and catalysis, derivatives of 1-(3-Methyl-1H-pyrazol-4-yl)-ethanol have been studied for their potential as ligands in the formation of metal complexes. These complexes can exhibit unique structural characteristics and potential application in catalysis, as demonstrated by studies on palladium(II) and platinum(II) complexes (Pérez et al., 2013).
Advanced Synthetic Techniques
Advanced synthetic techniques involving 1-(3-Methyl-1H-pyrazol-4-yl)-ethanol related compounds have been developed to facilitate the synthesis of complex molecules. For example, ultrasound-promoted synthesis of pyrazolo[3,4-b]pyridines showcases modern methodologies to efficiently create fused polycyclic structures, highlighting the versatility of pyrazole derivatives in synthetic chemistry (Nikpassand et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
1-(5-methyl-1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4-6(5(2)9)3-7-8-4/h3,5,9H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHZDERXBFIBNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-1H-pyrazol-4-yl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1490693.png)








![2-Oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1490706.png)
![1-(3,5-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1490707.png)
